3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Oxadiazole Ring Formation: The 4-(benzyloxy)benzaldehyde is then reacted with an appropriate nitrile oxide precursor under cyclization conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Pyrrolidinylmethyl Group: The final step involves the reaction of the oxadiazole intermediate with pyrrolidine and formaldehyde under Mannich reaction conditions to introduce the pyrrolidin-1-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and metabolism, making it a candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
Uniqueness
3-(4-(Benzyloxy)phenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for drug development and material science applications.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-6-16(7-3-1)15-24-18-10-8-17(9-11-18)20-21-19(25-22-20)14-23-12-4-5-13-23/h1-3,6-11H,4-5,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJLHRCNCDCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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